molecular formula C7H4BrN5O2 B15362963 3-Bromo-5-nitro-2-(1H-1,2,3-triazol-1-yl)pyridine

3-Bromo-5-nitro-2-(1H-1,2,3-triazol-1-yl)pyridine

Cat. No.: B15362963
M. Wt: 270.04 g/mol
InChI Key: XUIPZYYVAWSROT-UHFFFAOYSA-N
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Description

3-Bromo-5-nitro-2-(1H-1,2,3-triazol-1-yl)pyridine is a chemical compound characterized by its bromine, nitro, and triazole functional groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-nitro-2-(1H-1,2,3-triazol-1-yl)pyridine typically involves multiple steps, starting with the bromination of pyridine to introduce the bromo group. Subsequent nitration introduces the nitro group, followed by the formation of the triazole ring through a cyclization reaction.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve the desired product.

Types of Reactions:

  • Oxidation: The nitro group can be further oxidized to produce nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amine group.

  • Substitution: The bromo group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2).

  • Substitution: Nucleophiles such as sodium iodide (NaI) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Nitrate derivatives.

  • Reduction: Amines.

  • Substitution: Various substituted pyridines.

Scientific Research Applications

Chemistry: 3-Bromo-5-nitro-2-(1H-1,2,3-triazol-1-yl)pyridine is used as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: The compound has shown potential as a bioactive molecule, with applications in studying biological pathways and developing new drugs.

Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of anticancer and antimicrobial agents.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Bromo-5-nitro-2-(1H-1,2,3-triazol-1-yl)pyridine exerts its effects involves interactions with specific molecular targets and pathways. The nitro group, in particular, plays a crucial role in its biological activity, often engaging in redox reactions that affect cellular processes.

Comparison with Similar Compounds

  • 3-Bromo-5-nitropyridine

  • 5-Bromo-3-nitro-1H-1,2,4-triazole

  • 3-Bromo-2-(1H-1,2,3-triazol-1-yl)pyridine

Uniqueness: 3-Bromo-5-nitro-2-(1H-1,2,3-triazol-1-yl)pyridine stands out due to its combination of bromo, nitro, and triazole groups, which confer unique chemical and biological properties compared to its similar counterparts.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for innovation in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C7H4BrN5O2

Molecular Weight

270.04 g/mol

IUPAC Name

3-bromo-5-nitro-2-(triazol-1-yl)pyridine

InChI

InChI=1S/C7H4BrN5O2/c8-6-3-5(13(14)15)4-9-7(6)12-2-1-10-11-12/h1-4H

InChI Key

XUIPZYYVAWSROT-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=N1)C2=C(C=C(C=N2)[N+](=O)[O-])Br

Origin of Product

United States

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